molecular formula C10H7N3S B14260113 [1,3]Thiazolo[4,5-c]quinolin-4-amine CAS No. 256922-50-6

[1,3]Thiazolo[4,5-c]quinolin-4-amine

Cat. No.: B14260113
CAS No.: 256922-50-6
M. Wt: 201.25 g/mol
InChI Key: QAYNDFKXOSVCGF-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[4,5-c]quinolin-4-amine is a heterocyclic compound that belongs to the thiazoloquinoline family This compound is characterized by a fused ring system that includes both a thiazole and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Thiazolo[4,5-c]quinolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures .

Another approach involves the use of diphosphorus pentasulfide in anhydrous pyridine to convert the corresponding thioamide to the thiazoloquinoline structure . This method is advantageous due to its high yield and relatively mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazolo[4,5-c]quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid; sulfonation using sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitro derivatives, while halogenation results in halogenated thiazoloquinolines.

Scientific Research Applications

[1,3]Thiazolo[4,5-c]quinolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,3]Thiazolo[4,5-c]quinolin-4-amine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function. This intercalation inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . Additionally, the compound’s immunomodulatory effects are mediated through the induction of cytokine biosynthesis, including interferon and tumor necrosis factor .

Comparison with Similar Compounds

Similar Compounds

  • [1,3]Thiazolo[4,5-c]quinolin-2-amine
  • Oxazolo[4,5-c]quinolin-4-amine
  • Selenazolo[4,5-c]quinolin-4-amine

Uniqueness

Compared to its analogs, [1,3]Thiazolo[4,5-c]quinolin-4-amine exhibits unique properties such as higher potency in inducing cytokine biosynthesis and greater efficacy in DNA intercalation . These characteristics make it a promising candidate for further research and development in various scientific fields.

Properties

CAS No.

256922-50-6

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

[1,3]thiazolo[4,5-c]quinolin-4-amine

InChI

InChI=1S/C10H7N3S/c11-10-8-9(14-5-12-8)6-3-1-2-4-7(6)13-10/h1-5H,(H2,11,13)

InChI Key

QAYNDFKXOSVCGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=N2)N)N=CS3

Origin of Product

United States

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